Methyl 3-(methylthio)-(E)-2-propenoate
Description
Significance of Sulfur-Containing Esters in Chemical Sciences
Sulfur-containing esters represent a significant class of organic compounds with diverse applications and occurrences. In the realm of flavor and fragrance chemistry, these esters are often key contributors to the sensory profiles of various foods and beverages. mdpi.comresearchgate.net The presence of sulfur can impart unique and potent aromas, often at very low concentrations. nih.govfrontiersin.org Beyond their organoleptic properties, organosulfur compounds, including esters, are integral to medicinal chemistry and materials science. The sulfur atom can modulate a molecule's biological activity and physical properties, making these compounds valuable targets in drug discovery and the development of novel materials. nih.gov The synthesis of sulfur-containing esters can be approached through various methods, including the thia-Michael addition, a facile and efficient reaction. nih.gov
Overview of Alpha,Beta-Unsaturated Ester Chemistry
Alpha,beta-unsaturated esters are characterized by a carbon-carbon double bond conjugated with a carbonyl group of an ester. This arrangement results in a unique electronic distribution that dictates their reactivity. The conjugated system allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. This dual reactivity makes them versatile building blocks in organic synthesis, participating in a wide array of reactions such as Michael additions, Diels-Alder reactions, and various cycloadditions. Their synthesis is well-established, with methods like the Wittig and Horner-Wadsworth-Emmons reactions being commonly employed to control the stereochemistry of the double bond.
Contextualization of Methyl 3-(methylthio)-(E)-2-propenoate within Organosulfur Compound Research
This compound is a member of the vast family of organosulfur compounds. Research in this area is driven by the diverse roles that sulfur-containing molecules play in biological systems and their utility in synthetic chemistry. Organosulfur compounds are found in numerous natural products, including the amino acids cysteine and methionine, and are responsible for the characteristic flavors and aromas of vegetables like garlic and onions. nih.gov In synthetic organic chemistry, sulfur-containing functional groups are often used to control stereochemistry, activate or protect other functional groups, and construct complex molecular architectures. The study of compounds like this compound contributes to a deeper understanding of the fundamental properties and reactivity of organosulfur compounds.
Stereoisomeric Considerations: (E)- vs. (Z)-Configurations
A key structural feature of Methyl 3-(methylthio)-2-propenoate is the potential for stereoisomerism around the carbon-carbon double bond, leading to (E) and (Z) configurations. The (E)-isomer, also referred to as the trans-isomer, has the higher priority substituents on opposite sides of the double bond, while the (Z)-isomer, or cis-isomer, has them on the same side. This seemingly subtle difference in geometry can have a profound impact on the molecule's physical properties, such as its boiling point and spectroscopic characteristics, as well as its biological activity and reactivity. The stereoselective synthesis of either the (E) or (Z) isomer is a common challenge and a significant area of research in organic synthesis. The ability to control this stereochemistry is crucial for applications where a specific isomer is required.
Below is a data table comparing the basic properties of the (E) and (Z) isomers of Methyl 3-(methylthio)-2-propenoate.
| Property | This compound | Methyl 3-(methylthio)-(Z)-2-propenoate |
| CAS Number | 15904-85-5 | 15904-84-4 |
| Molecular Formula | C₅H₈O₂S | C₅H₈O₂S |
| Molecular Weight | 132.181 g/mol | 132.181 g/mol |
| IUPAC Name | methyl (2E)-3-(methylsulfanyl)prop-2-enoate | methyl (2Z)-3-(methylsulfanyl)prop-2-enoate |
Scope and Objectives of Current Research Trends on the Compound
Current research interest in this compound and related compounds is primarily centered on its role as a flavor component and as a potential building block in organic synthesis. Its identification in natural sources, such as pineapple, drives research into the biosynthesis of flavor compounds and the development of analytical methods for their detection and quantification. In synthetic chemistry, the focus is on developing efficient and stereoselective methods for its synthesis and exploring its reactivity as a precursor for more complex molecules. The unique combination of functional groups in this compound makes it an interesting substrate for studying reaction mechanisms and developing new synthetic methodologies.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-7-5(6)3-4-8-2/h3-4H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFIOMPFBSDFPP-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15904-85-5 | |
| Record name | Methyl-3-(methylthio)-(E)-2-propenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015904855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Natural Occurrence and Biogenesis
Distribution in Specific Plant Species and Food Systems
The presence of Methyl 3-(methylthio)-(E)-2-propenoate has been specifically identified in certain food systems, most notably in tropical fruits.
Research has confirmed the occurrence of this compound in pineapple (Ananas comosus). thegoodscentscompany.com Pineapple is well-known for its complex flavor profile, which is a result of a blend of numerous volatile compounds, including esters, alcohols, and sulfur-containing molecules. dntb.gov.ua While many esters contribute to the fruity notes of pineapple, the sulfur-containing compounds, such as this compound, are crucial for its characteristic aroma. dntb.gov.ua A related compound, Methyl 3-(methylthio)propanoate, is also found in high concentrations in pineapples. hmdb.ca
While prominently identified in pineapple, the broader distribution of this compound in other natural products is an area of ongoing research. Volatile sulfur compounds are widespread in nature, and related thioethers and esters are found in various fruits, vegetables, and fungi. mdpi.com
Biosynthetic Pathways and Precursors
The biogenesis of this compound is intrinsically linked to the metabolism of sulfur-containing amino acids.
The biosynthesis of this compound is rooted in the metabolic pathways of L-methionine. L-methionine is a central molecule in cellular metabolism, serving not only as a building block for proteins but also as the primary precursor for the synthesis of S-adenosylmethionine (SAM). nih.gov The "methylthio" (CH₃S-) group of the target compound is derived from methionine.
The sulfur atom in methionine itself originates from the amino acid L-cysteine through a process called transsulfuration. In this pathway, the sulfur from cysteine is transferred to a carbon backbone derived from aspartate to form methionine. nih.gov Therefore, both L-methionine and L-cysteine are fundamental precursors in the formation of this volatile sulfur compound.
The formation of this compound from its amino acid precursors involves a series of enzymatic reactions. In plants, the synthesis of methionine involves three key enzymes:
Cystathionine (B15957) γ-synthase: This enzyme catalyzes the initial step, forming cystathionine from O-phosphohomoserine and cysteine. nih.gov
Cystathionine β-lyase: This enzyme converts cystathionine into homocysteine. nih.gov
Methionine synthase: This enzyme catalyzes the final step, the methylation of homocysteine to form methionine. nih.govgoogle.com
Once methionine is formed, it can be converted into a variety of VSCs. The biosynthesis of S-adenosylmethionine (SAM) is a major route for methionine metabolism. nih.gov The enzymatic processes that lead to the formation of the specific propenoate structure of the target molecule are complex and can involve degradation and transformation pathways of methionine. The methylation reaction itself is often mediated by SAM-dependent methyltransferases, which are known to be involved in a vast number of biological methylation processes. acs.org
Environmental Factors Influencing Natural Abundance
The concentration of volatile compounds in fruits is not static and can be significantly influenced by a range of environmental and agricultural factors. For pineapples, these factors can alter the intricate blend of esters, terpenes, and other molecules that constitute their aroma, including the abundance of this compound.
Climatic Conditions:
Seasonal variations have been shown to affect the composition of pineapple aroma. Studies have indicated that the relative content of related sulfur-containing esters, such as methyl 3-(methylthio)-propanoate, fluctuates depending on the season in which the fruit is ripened. internationalscholarsjournals.com Factors such as temperature and rainfall can impact fruit metabolism and the production of volatile compounds. internationalscholarsjournals.org For instance, research on other aromatic plants has demonstrated that temperature fluctuations and precipitation levels can alter the quantity and quality of essential oils.
Agricultural Practices:
Below is a summary of research findings on the impact of various factors on pineapple volatile compounds:
| Factor Investigated | Key Findings | Reference |
| Seasonal Variation | The relative content of methyl 3-(methylthio)-propanoate in pineapple varies with the ripening season. | internationalscholarsjournals.com |
| Foliar Iron Sulfate (B86663) Application | Treatment with 0.75% and 1% iron sulfate significantly increased the content of total esters, including a closely related sulfur-containing ester. | researchgate.net |
| General Climate | Temperature and rainfall are known to influence the production of volatile compounds in aromatic plants. | internationalscholarsjournals.org |
| Ripening and Storage | The ripening process significantly impacts the development of aroma compounds. Post-harvest handling and storage conditions also play a crucial role in their retention. | numberanalytics.com |
Synthesis and Synthetic Methodologies
Chemical Synthesis Approaches
The creation of Methyl 3-(methylthio)-(E)-2-propenoate can be achieved through several synthetic routes, with condensation reactions being a primary method. The stereochemistry of the final product, particularly the (E)-isomer, is a key consideration in these approaches.
Condensation Reactions for Compound Formation
The formation of this compound can be logically achieved through a Michael addition-type condensation reaction. This approach typically involves the reaction of an activated alkyne, such as methyl propiolate, with a sulfur-based nucleophile. A common source for the methylthio group is methanethiol (B179389) or its corresponding salt, sodium thiomethoxide.
A parallel synthesis of the ethyl ester analog, ethyl 3-(methylthio)-(E)-2-propenoate, has been demonstrated through the reaction of ethyl propiolate with sodium methanethiolate (B1210775). This reaction proceeds via the nucleophilic addition of the thiolate to the electron-deficient alkyne. It is highly probable that a similar reaction using methyl propiolate would yield this compound. The general reaction scheme is as follows:
Reaction Scheme: CH≡CCOOCH₃ + CH₃SNa → CH₃SCH=CHCOOCH₃
This type of condensation is a versatile method for the formation of β-thioacrylates.
Stereoselective Synthesis of (E)-Isomers
The synthesis of the (E)-isomer of Methyl 3-(methylthio)-2-propenoate is often favored kinetically in Michael additions to propiolates. The addition of a nucleophile to methyl propiolate typically proceeds in a trans fashion, leading to the formation of the (E)-isomer. For instance, the synthesis of methyl 3-(3-hydroxyphenoxy)acrylate from resorcinol (B1680541) and methyl propiolate yields the trans or (E)-isomer, which was confirmed through photoisomerization studies. scielo.br This suggests that the direct condensation of methanethiolate with methyl propiolate would likely result in a majority of the (E)-isomer.
Furthermore, studies on the synthesis of related compounds, such as (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates, demonstrate that the (E)-configuration can be selectively obtained under specific reaction conditions, including microwave irradiation. nih.gov While the specific conditions for maximizing the (E)-isomer of Methyl 3-(methylthio)-2-propenoate are not extensively detailed in the available literature, the general principles of stereocontrol in nucleophilic additions to alkynes suggest that the (E)-isomer is the more readily accessible product.
Preparation as Reference Standards in Research
The availability of pure analytical standards is crucial for the accurate identification and quantification of chemical compounds in various matrices. While specific protocols for the preparation of this compound as a certified reference standard are not widely published, general principles for the establishment of chemical reference substances would apply. stackexchange.com
The process would involve:
Synthesis and Purification: The compound would first be synthesized, likely via the condensation reaction previously described. Subsequent purification would be critical and could involve techniques such as column chromatography, distillation, and recrystallization to achieve a high degree of purity.
Characterization and Purity Assessment: The purified compound would then undergo extensive characterization to confirm its identity and determine its purity. A battery of analytical techniques would be employed, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and stereochemistry.
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. nist.gov
Infrared (IR) Spectroscopy to identify functional groups.
Purity would be assessed using methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often with a universal detector like a Flame Ionization Detector (FID) or Mass Spectrometer.
Certification: For a substance to be designated as a reference standard, its purity must be quantitatively determined and certified by a recognized body. This often involves comparison with a primary reference standard if available, or through rigorous analysis by multiple independent methods.
The related compound, 3-(Methylthio)propionic acid, is available as an analytical standard, indicating a precedent for the preparation of such sulfur-containing compounds for research and analytical applications. medchemexpress.com
Derivatization Strategies and Analogue Synthesis
The functional groups present in this compound, namely the ester, the double bond, and the methylthio group, provide multiple avenues for derivatization and the synthesis of a variety of analogues.
Formation of Related Sulfur-Containing Esters
The core structure of this compound serves as a template for the synthesis of a wide array of other sulfur-containing esters. These can be achieved through several strategies:
Varying the Ester Group: By starting with different propiolate esters (e.g., ethyl, butyl), a range of alkyl 3-(methylthio)-(E)-2-propenoates can be synthesized.
Varying the Sulfur Nucleophile: The use of different thiols (e.g., ethanethiol, propanethiol) in the initial condensation reaction would lead to esters with different alkylthio groups at the 3-position.
Modification of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, creating new classes of compounds with potentially different chemical and physical properties.
The synthesis of various thioesters and poly(thioester)s has been reported, highlighting the broad applicability of these synthetic strategies. hmdb.ca
Synthesis of Conjugated Systems Incorporating the Methylthioacrylate Moiety
The carbon-carbon double bond in this compound is part of a conjugated system and can participate in various cycloaddition reactions, most notably the Diels-Alder reaction. In this reaction, the acrylate (B77674) can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.
For example, the Diels-Alder reaction between isoprene (B109036) and methyl acrylate has been studied extensively, leading to the formation of substituted cyclohexene (B86901) derivatives. nih.gov While the specific reactivity of this compound in Diels-Alder reactions is not extensively documented, it is expected to behave as a dienophile, with the methylthio group potentially influencing the regioselectivity and stereoselectivity of the cycloaddition. The electron-donating nature of the methylthio group might affect the reactivity compared to a simple methyl acrylate.
The general scheme for a Diels-Alder reaction involving this compound would be:
Reaction Scheme: CH₃SCH=CHCOOCH₃ + Diene → Substituted Cyclohexene
This strategy allows for the incorporation of the methylthioacrylate moiety into more complex cyclic and polycyclic systems, opening up possibilities for the synthesis of a diverse range of conjugated molecules.
Regioselective and Stereocontrolled Derivatization
The derivatization of this compound is a nuanced task due to the presence of multiple reactive sites. Achieving regioselectivity and stereocontrol is paramount for its effective use in synthesis. The electron-withdrawing ester group activates the carbon-carbon double bond for nucleophilic attack, making Michael additions a key transformation. However, the inherent electrophilicity of α,β-unsaturated esters is lower than that of corresponding aldehydes or ketones, which presents a challenge for achieving high reactivity and facial discrimination. acs.org
Strategies to overcome these challenges often involve the use of specific catalysts. For instance, isothiourea derivatives have been successfully employed as Lewis base catalysts in asymmetric Michael additions to α,β-unsaturated aryl esters, affording products with excellent enantioselectivity. acs.org Such catalytic systems activate the ester toward nucleophilic attack and provide a chiral environment to control the stereochemical outcome.
Furthermore, in reactions involving substrates with multiple potential electrophilic sites, such as divinylic compounds, regioselectivity can be predicted and controlled by considering the electronic properties of the Michael acceptor. researchgate.net For this compound, the β-carbon is the primary site for nucleophilic attack due to conjugation with the ester.
In the context of cycloaddition reactions, high levels of stereocontrol can be achieved. Silver-catalyzed 1,3-dipolar cycloadditions between azomethine ylides and chiral acrylates have been shown to produce highly substituted proline derivatives with excellent diastereo- and enantioselectivity. researchgate.net This demonstrates that with the appropriate choice of catalyst and chiral auxiliaries, the acrylate backbone can direct the stereochemical course of complex bond-forming cascades. Similarly, highly regio- and enantioselective heterodimerization of acrylates with 1,3-dienes has been accomplished using cationic cobalt(I) complexes, yielding conjugated 1,4-diene esters. nih.gov These methodologies underscore the potential for controlled derivatization of the acrylate system within this compound.
Novel Synthetic Routes and Catalytic Approaches
Recent advancements in synthetic methodology have provided new avenues for the synthesis and transformation of this compound and its analogues. These approaches often prioritize speed, efficiency, and greener reaction conditions.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. researchgate.net This technique leverages the ability of polar molecules to efficiently absorb microwave energy, resulting in rapid and uniform heating. researchgate.net
A notable application is the facile, microwave-irradiated synthesis of (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates, which are analogues of this compound. In one study, the reaction between 2-cyano-3,3-bis(methylthio)acrylate and various aromatic amines was carried out under microwave irradiation at 50°C. This method produced the desired products in high yields (64.0%–93.5%) in just 30 minutes. scirp.org This represents a significant improvement over conventional methods, which often require long reaction times. scirp.org The use of MAOS provides a simple, rapid, and environmentally friendly route to these cyanoacrylate analogues. scirp.org
The table below summarizes the synthesis of a specific analogue, compound 3c , under different conditions, highlighting the efficiency of microwave irradiation. scirp.org
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Method |
|---|---|---|---|---|---|
| 1 | DMF | 50 | 30 min | 85.6 | Microwave |
| 2 | THF | 50 | 30 min | 72.4 | Microwave |
| 3 | DMF-THF | Reflux | 10 h | 52.3 | Conventional |
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly prominent. sigmaaldrich.comnih.gov These reactions have been enhanced by the development of specialized ligands, such as dialkylbiaryl phosphines, which allow for the coupling of challenging substrates like unactivated aryl chlorides and tosylates under mild conditions. nih.gov
While direct cross-coupling reactions using this compound as a substrate are not extensively documented in this specific context, the vinyl sulfide (B99878) moiety represents a potential handle for such transformations. Vinyl sulfides can participate in various palladium-catalyzed reactions. Furthermore, related structures like α-(trifluoromethyl)benzyl tosylates have been successfully used in palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl boronic acids to form C(sp³)–C(sp²) bonds. nih.gov This suggests that derivatives of the propenoate backbone could be viable substrates for similar catalytic processes. The choice of palladium catalyst and ligand system is crucial for success and can be tailored to the specific substrates involved. sigmaaldrich.com
The following table lists common palladium-catalyzed cross-coupling reactions that are foundational in synthetic chemistry. sigmaaldrich.com
| Reaction Name | Coupling Partners | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron Compound + Organohalide | C-C |
| Heck | Alkene + Organohalide | C-C |
| Sonogashira | Terminal Alkyne + Organohalide | C-C |
| Buchwald-Hartwig | Amine + Organohalide | C-N |
The functional groups within this compound make it a valuable precursor for the synthesis of more complex molecules, particularly heterocycles. The activated alkene is an excellent Michael acceptor and a competent dienophile or dipolarophile for cycloaddition reactions.
For instance, [3+2] cycloaddition reactions are a powerful method for constructing five-membered rings. researchgate.net The reaction of azomethine ylides with activated alkenes, such as acrylates, provides a direct route to highly substituted pyrrolidines. researchgate.net Similarly, related alkyne precursors like methyl propiolate readily undergo [3+2] cycloadditions with cycloimmonium ylides to form fused pyrrolo-diazine systems, often with complete regioselectivity. capes.gov.br These reactions highlight the potential of the propenoate scaffold to serve as the two-carbon component in cycloaddition cascades for building complex heterocyclic frameworks.
Furthermore, the dual reactivity of the molecule can be harnessed in tandem reactions. The reaction of 2-arylmethylidene-1,3-indandiones with o-aminothiophenol can proceed through either a Michael addition/cyclization or an "anti-Michael" addition/cyclization pathway to yield complex fused thiazepine and thiazine (B8601807) ring systems. scirp.org This demonstrates how a Michael acceptor, when paired with a dinucleophile, can lead to the formation of intricate polycyclic structures. The utility of the thioether and enoate functionalities is also evident in the development of novel polymerization methods, such as the Michael addition-elimination ring-opening polymerization of cyclic thioenones, to produce advanced polythioenones. nih.gov
Chemical Reactivity and Mechanistic Studies
Reaction Pathways of the Alpha,Beta-Unsaturated Ester Moiety
The carbon-carbon double bond, activated by the adjacent electron-withdrawing methyl ester group, is susceptible to various addition reactions. This electronic deficiency at the β-carbon makes it a prime target for nucleophiles.
Methyl 3-(methylthio)-(E)-2-propenoate is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. science.govmasterorganicchemistry.comresearchgate.net The general mechanism involves the attack of a nucleophile at the β-carbon of the double bond, which is rendered electrophilic by the ester group. This process generates a stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com
Common nucleophiles for this transformation include soft nucleophiles like thiolates, amines, and enolates derived from 1,3-dicarbonyl compounds. researchgate.netnih.gov For instance, the reaction with thiols (thia-Michael addition) proceeds efficiently, often catalyzed by a base, to form 3,3-bis(alkylthio)propanoates. science.gov Organocuprates, also known as Gilman reagents, are particularly effective for delivering carbon nucleophiles in a conjugate fashion to α,β-unsaturated esters, avoiding the 1,2-addition to the carbonyl group that is typical for more reactive organometallic reagents like Grignards. youtube.comyoutube.com
| Nucleophile (Donor) | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Thiol (e.g., R-SH) | Base (e.g., Et3N) | Methyl 3-alkylthio-3-(methylthio)propanoate | science.gov |
| Amine (e.g., R2NH) | None or mild acid/base | Methyl 3-(dialkylamino)-3-(methylthio)propanoate | researchgate.net |
| Enolate (from Diethyl malonate) | Base (e.g., NaOEt) | Methyl 4,4-dicarbethoxy-3-(methylthio)butanoate | masterorganicchemistry.com |
| Organocuprate (e.g., (CH3)2CuLi) | 1. (CH3)2CuLi, 2. H3O+ workup | Methyl 3-methyl-3-(methylthio)propanoate | youtube.comchemistrysteps.com |
While less common due to the electron-deactivating effect of the ester group, electrophilic additions to the double bond of this compound can occur under specific conditions. The general mechanism for reactions like hydrohalogenation involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. youtube.compressbooks.pubyoutube.com
According to Markovnikov's rule, the proton would add to the carbon atom that results in the more stable carbocation. youtube.com In this case, protonation at the α-carbon would generate a carbocation at the β-position, which is stabilized by the adjacent sulfur atom through resonance. However, the strong electron-withdrawing nature of the ester group disfavors the formation of a positive charge at the adjacent α-carbon, making this reaction less favorable than for simple alkenes.
Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) typically proceeds through a cyclic halonium ion intermediate. libretexts.orglibretexts.org The subsequent backside attack by the halide ion results in an anti-addition product. The regioselectivity is generally not a factor in symmetrical halogenation.
| Reaction | Reagent | Intermediate | Expected Product | Reference |
|---|---|---|---|---|
| Hydrohalogenation | HBr or HCl | β-Carbocation (sulfur-stabilized) | Methyl 2-halo-3-(methylthio)propanoate | pressbooks.pubmasterorganicchemistry.com |
| Halogenation | Br2 or Cl2 | Cyclic bromonium/chloronium ion | Methyl 2,3-dihalo-3-(methylthio)propanoate | libretexts.orglibretexts.org |
The activated double bond of this compound makes it a competent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com The electron-withdrawing ester group lowers the energy of the dienophile's LUMO, facilitating the reaction with electron-rich dienes. nih.govnih.gov The reaction is typically concerted and stereospecific, leading to the formation of a six-membered ring.
The compound can also participate in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, with various 1,3-dipoles such as azides, nitrones, and nitrile oxides. wikipedia.orgorganic-chemistry.orgnumberanalytics.com These reactions are a powerful method for constructing five-membered heterocyclic rings. youtube.comnumberanalytics.com The regioselectivity of these additions is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.
| Reaction Type | Reactant | Product Class | Reference |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Butadiene | Cyclohexene (B86901) derivative | masterorganicchemistry.com |
| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | Bicyclo[2.2.1]heptene derivative | nih.gov |
| [3+2] Cycloaddition | Phenyl azide | Triazoline derivative | organic-chemistry.orgyoutube.com |
| [3+2] Cycloaddition | N-Methyl-C-phenylnitrone | Isoxazolidine derivative | wikipedia.orgnumberanalytics.com |
Reactivity of the Methylthio Group
The sulfur atom in the methylthio group is nucleophilic and can be readily oxidized or alkylated.
The thioether functionality can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. A variety of oxidizing agents can be employed for this transformation, and the product obtained often depends on the stoichiometry and strength of the oxidant used. orientjchem.org
Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), typically yield the methyl 3-(methylsulfinyl)-(E)-2-propenoate (sulfoxide). nih.govorganic-chemistry.org Stronger oxidizing agents, or the use of excess oxidant, such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), lead to the formation of methyl 3-(methylsulfonyl)-(E)-2-propenoate (sulfone). organic-chemistry.org The resulting vinyl sulfoxides and sulfones are themselves valuable synthetic intermediates.
| Reagent | Stoichiometry | Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | Methyl 3-(methylsulfinyl)-(E)-2-propenoate | nih.gov |
| m-CPBA | 1 equivalent | Methyl 3-(methylsulfinyl)-(E)-2-propenoate | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Excess | Methyl 3-(methylsulfonyl)-(E)-2-propenoate | orientjchem.org |
| Potassium Permanganate (KMnO₄) | Excess | Methyl 3-(methylsulfonyl)-(E)-2-propenoate | organic-chemistry.org |
| Oxone® | Excess | Methyl 3-(methylsulfonyl)-(E)-2-propenoate | orientjchem.org |
The lone pair of electrons on the sulfur atom allows it to act as a nucleophile and react with alkylating agents to form sulfonium (B1226848) salts. rsc.org Powerful alkylating agents such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄) or methyl triflate (MeOTf) are typically required for this transformation. rsc.org The resulting sulfonium salt features a positively charged sulfur atom and is accompanied by a non-nucleophilic counter-anion like tetrafluoroborate (BF₄⁻) or triflate (TfO⁻). google.com These salts can be useful as intermediates in further synthetic manipulations.
| Alkylating Agent | Counter-ion | Product Name | Reference |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Iodide (I⁻) | (E)-3-(Methoxycarbonyl)vinyl]dimethylsulfonium iodide | rsc.org |
| Trimethyloxonium tetrafluoroborate (Me₃OBF₄) | Tetrafluoroborate (BF₄⁻) | (E)-3-(Methoxycarbonyl)vinyl]dimethylsulfonium tetrafluoroborate | rsc.org |
| Methyl trifluoromethanesulfonate (B1224126) (MeOTf) | Triflate (TfO⁻) | (E)-3-(Methoxycarbonyl)vinyl]dimethylsulfonium triflate | rsc.org |
Mechanistic Investigations of Formation and Transformation
While specific biosynthetic pathways for this compound are not extensively documented, the formation of related compounds in nature provides insight into potential mechanisms. The saturated analogue, Methyl 3-(methylthio)propanoate, has been identified in pineapples, suggesting its origin from natural metabolic processes. hmdb.ca
A plausible biological route for the formation of such thioethers involves the enzymatic methylation of a thiol-containing precursor. In this proposed mechanism, a methyltransferase enzyme would catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the sulfur atom of a 3-mercaptopropenoate derivative. The high reactivity of SAM as a methyl donor makes this a highly favorable and common biochemical transformation for the synthesis of methyl esters and thioethers. hmdb.ca The presence of the α,β-unsaturated system in this compound suggests that the precursor could be derived from amino acid metabolism or other core metabolic pathways that generate unsaturated carboxylates.
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and for optimizing synthetic procedures. While specific experimental data for this exact compound is limited, information on structurally similar esters provides a valuable framework. For instance, studies on the pyrolysis of methyl propanoate (MP) and ethyl propanoate (EP) show that their decomposition is primarily controlled by unimolecular decomposition and H-abstraction reactions. researchgate.net The pyrolysis of MP appears to be faster than that of EP under similar high-temperature conditions. researchgate.net
Thermodynamic parameters for the related compound, Ethyl 3-(methylthio)-(E)-2-propenoate, have been calculated using computational methods, offering an approximation of the energetic properties of this class of molecules. chemeo.com These parameters are essential for predicting reaction feasibility and equilibrium positions.
Table 1: Calculated Thermodynamic Properties for Ethyl 3-(methylthio)-(E)-2-propenoate
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -120.94 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -252.88 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.42 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 44.88 | kJ/mol | Joback Calculated Property chemeo.com |
This data represents calculated values for a closely related compound and serves as an estimate for this compound.
Kinetic studies on the reaction of radicals with sulfur-containing compounds are also relevant. The reaction between the secondary ethyl radical of methyl ethyl sulfide (B99878) and molecular oxygen, for example, forms an energized peroxy adduct with a calculated well depth of 30.2 kcal/mol. researchgate.net Such studies highlight the importance of temperature and pressure in determining the reaction pathways, whether favoring stabilization of adducts at lower temperatures or isomerization and decomposition at higher temperatures. researchgate.net
Role as a Building Block in Organic Synthesis
This compound is a versatile building block in organic synthesis, valued for its array of functional groups that can be selectively manipulated. The thioether moiety is particularly useful, serving as a handle for introducing sulfur or as a leaving group in substitution reactions. diva-portal.org
A key application is in the synthesis of more complex acrylate (B77674) derivatives. For example, related 3,3-bis(methylthio)acrylates react with aromatic amines under microwave irradiation to produce (E)-3-methylthio-3-arylamino-2-cyanoacrylates in high yields. researchgate.net In this reaction, one of the methylthio groups acts as a leaving group, displaced by the amine nucleophile. This transformation is a rapid and efficient method for creating substituted cyanoacrylates, which are known for their biological activities. researchgate.net The reactivity of this compound in similar nucleophilic substitution reactions makes it a valuable precursor for a wide range of advanced organic intermediates.
The structural features of this compound make it an excellent starting material for the synthesis of heterocyclic compounds. The combination of an α,β-unsaturated ester and a vinyl thioether provides multiple reactive sites for cyclization reactions.
The methylthio group can be part of the final heterocyclic ring or can function as a leaving group to facilitate ring closure. For instance, precursors with similar β-thiomethyl enone structures are used in the regioselective synthesis of substituted pyrazoles. diva-portal.org These reactions typically involve condensation with hydrazines, where the hydrazine (B178648) displaces the methylthio group and subsequently cyclizes with the carbonyl functionality to form the pyrazole (B372694) ring. diva-portal.org Similarly, the reaction of active methylene (B1212753) isocyanides with methyl dithiocarboxylates is a known route to substituted thiazoles. diva-portal.org The electrophilic and nucleophilic centers within this compound allow it to participate in various cycloaddition and condensation reactions, providing access to a diverse array of heterocyclic systems that are prevalent in medicinal chemistry and materials science.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl sulfide |
| Methanol |
| Hydrogen sulfide |
| Thiophene |
| Sulfone |
| Methyl 3-(methylthio)propanoate |
| S-adenosyl-L-methionine |
| 3-mercaptopropenoate |
| Methyl propanoate |
| Ethyl propanoate |
| Ethyl 3-(methylthio)-(E)-2-propenoate |
| Methyl ethyl sulfide |
| 3,3-bis(methylthio)acrylate |
| (E)-3-methylthio-3-arylamino-2-cyanoacrylate |
| Pyrazole |
| Thiazole |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional experiments, the connectivity and chemical environment of each atom in Methyl 3-(methylthio)-(E)-2-propenoate can be established.
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in a molecule. For the analogue, methyl (E)-2-iodo-3-(methylthio)acrylate, the spectrum shows distinct signals for the different types of protons. rsc.org The vinylic proton appears as a singlet, and the two methyl groups (one attached to the oxygen of the ester and one to the sulfur atom) also present as sharp singlets at different chemical shifts, reflecting their unique electronic surroundings. rsc.org
Interactive Data Table: ¹H NMR Data for Methyl (E)-2-iodo-3-(methylthio)acrylate (Analogue) Data recorded in CDCl₃ at 400 MHz. rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| =CH (vinylic) | 7.71 | s (singlet) |
| OCH₃ (ester) | 3.80 | s (singlet) |
| SCH₃ (thioether) | 2.44 | s (singlet) |
The ¹³C NMR spectrum identifies all unique carbon atoms in a molecule. For the analogue, methyl (E)-2-iodo-3-(methylthio)acrylate, signals corresponding to the carbonyl carbon, the two vinylic carbons, and the two distinct methyl carbons are observed. rsc.org The carbonyl carbon is typically found significantly downfield. sigmaaldrich.com The carbon bonded to the iodine (C-2) is observed at a distinct chemical shift, while the other vinylic carbon (C-3) appears at a much higher field. rsc.org
Interactive Data Table: ¹³C NMR Data for Methyl (E)-2-iodo-3-(methylthio)acrylate (Analogue) Data recorded in CDCl₃ at 100 MHz. rsc.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 164.1 |
| =CH (vinylic C-3) | 158.1 |
| =CI (vinylic C-2) | 70.3 |
| OCH₃ (ester) | 53.2 |
| SCH₃ (thioether) | 19.7 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. st-andrews.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be expected between the two vinylic protons at C-2 and C-3, confirming their connectivity across the double bond.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). For the target molecule, HSQC would show correlations between the C-2 proton and C-2, the C-3 proton and C-3, the O-methyl protons and the O-methyl carbon, and the S-methyl protons and the S-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds), which is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:
The O-methyl protons correlating to the carbonyl carbon (C-1).
The vinylic proton at C-2 correlating to the carbonyl carbon (C-1).
The S-methyl protons correlating to the vinylic carbon C-3.
The vinylic proton at C-3 correlating to the S-methyl carbon.
These combined 2D NMR experiments would provide a comprehensive and definitive map of the molecular structure, confirming the assignments made from 1D spectra. st-andrews.ac.uk
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nist.gov The compound this compound has a molecular formula of C₅H₈O₂S and a molecular weight of approximately 132.181 g/mol . nist.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₅H₈O₂S is 132.02450067 Da. nih.gov
In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. nist.gov The resulting pattern of fragments provides a molecular fingerprint that can be used for structural elucidation.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 132, corresponding to the intact ionized molecule [C₅H₈O₂S]⁺. nist.gov The analysis of common fragmentation pathways for esters helps in interpreting the other significant peaks in the spectrum.
Interactive Data Table: Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Possible Neutral Loss |
| 132 | [M]⁺ (Molecular Ion) | [C₅H₈O₂S]⁺ | - |
| 101 | [M - OCH₃]⁺ | [C₄H₅OS]⁺ | Loss of a methoxy (B1213986) radical (∙OCH₃) |
| 85 | [M - SCH₃]⁺ | [C₄H₅O₂]⁺ | Loss of a methylthio radical (∙SCH₃) |
| 73 | [M - COOCH₃]⁺ | [C₃H₅S]⁺ | Loss of a carbomethoxy radical (∙COOCH₃) |
| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Cleavage of the ester group |
Infrared (IR) Spectroscopy and UV-Visible Spectroscopy
The spectroscopic properties of this compound provide valuable insights into its molecular structure, bonding, and electronic nature. Infrared (IR) spectroscopy probes the vibrational modes of the molecule, while UV-Visible spectroscopy reveals information about its electronic transitions and the extent of conjugation.
Vibrational Mode Assignment
The IR spectrum is a unique fingerprint of a molecule, with specific absorption bands corresponding to the energy required to excite different vibrational modes. For this compound, the key functional groups that give rise to characteristic IR absorptions are the α,β-unsaturated ester and the methyl thioether.
A theoretical analysis suggests the following prominent vibrational modes:
| Vibrational Mode | Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Description of Motion |
| C-H Stretch | -CH₃ (ester and thioether) | 2950-3000 | Symmetric and asymmetric stretching of the methyl C-H bonds. |
| C=O Stretch | Ester | ~1710-1730 | Strong absorption due to the stretching of the carbonyl double bond, influenced by conjugation. |
| C=C Stretch | Alkene | ~1620-1640 | Stretching of the carbon-carbon double bond, part of the conjugated system. |
| C-O Stretch | Ester | ~1200-1300 | Stretching of the C-O single bonds within the ester group. |
| =C-H Bend | Alkene | ~960-980 | Out-of-plane bending (wagging) of the hydrogen atoms on the C=C double bond, characteristic of the (E)-isomer. |
| C-S Stretch | Thioether | ~600-800 | Stretching of the carbon-sulfur bond. |
Note: The predicted wavenumber ranges are based on typical values for these functional groups and may be shifted due to the specific electronic environment within this compound.
The conjugation between the C=C double bond and the C=O group of the ester is expected to lower the frequency of the C=O stretching vibration compared to a saturated ester. This is a result of the delocalization of π-electrons, which slightly weakens the C=O bond.
Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is characterized by electronic transitions within the conjugated π-system. The molecule possesses a chromophore, a part of the molecule responsible for its color, which in this case is the α,β-unsaturated ester system.
The primary electronic transition expected for this compound is a π → π* transition. This involves the promotion of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. The presence of conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. spectrabase.commdpi.com
The sulfur atom of the methylthio group, with its lone pairs of electrons, can also participate in the conjugated system, further influencing the electronic transitions. This can lead to n → π* transitions, where a non-bonding electron from the sulfur or oxygen atom is excited to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions.
While specific experimental λmax values for this compound are not widely reported, theoretical calculations and comparison with similar conjugated systems can provide an estimate. The extended conjugation in this molecule suggests that it will absorb in the UV region. The position of the absorption maximum (λmax) is sensitive to the solvent polarity. In polar solvents, a slight shift in the λmax is expected due to differential solvation of the ground and excited states.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.govresearchgate.net Although a specific crystal structure for this compound is not available in open-access crystallographic databases, we can infer its likely solid-state characteristics based on its molecular structure and data from closely related compounds.
Determination of Absolute Configuration and Conformation
This compound is an achiral molecule, so it does not have an absolute configuration in the sense of enantiomers. However, X-ray crystallography would reveal its preferred conformation in the solid state. The molecule has conformational flexibility around the C-O and C-S single bonds. The (E)-configuration of the double bond is a fixed stereochemical feature.
In the solid state, the molecule is expected to adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. The planarity of the conjugated system is a key feature, and the molecule would likely be nearly planar to maximize π-orbital overlap. The orientation of the methyl ester and methyl thioether groups would be determined by a balance of electronic and steric effects.
Analysis of Intermolecular and Intramolecular Interactions
In the solid state, the molecules of this compound would be held together by a network of intermolecular interactions. Given the functional groups present, the following interactions are anticipated:
Dipole-Dipole Interactions: The polar ester group (C=O) will lead to significant dipole-dipole interactions, which will play a major role in the crystal packing.
Van der Waals Forces: These dispersion forces will be present between the hydrocarbon portions of the molecules.
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl and vinyl C-H groups and the oxygen atoms of the ester carbonyl group are likely to be present, contributing to the stability of the crystal lattice.
C-H···S Interactions: Weak interactions involving the sulfur atom may also occur.
Intramolecularly, the conformation will be governed by the desire to maintain planarity for conjugation while avoiding steric clashes between the substituents.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of organic molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 3-(methylthio)-(E)-2-propenoate, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths and angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model.
A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to approximate the solutions to the Schrödinger equation. The resulting optimized geometry represents the lowest energy conformation of the molecule in the gas phase. These calculations can provide a detailed three-dimensional picture of the molecule, which is crucial for understanding its reactivity and physical properties.
Table 1: Selected Calculated Geometric Parameters for this compound Note: The following data is illustrative of typical results from DFT calculations and may not represent specific published values for this exact molecule.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=C | ~1.34 Å |
| Bond Length | C-S | ~1.77 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Angle | C=C-S | ~125° |
| Bond Angle | C-S-C | ~100° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive.
For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions with the highest electron density (for the HOMO) and lowest electron density (for the LUMO).
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are examples and actual calculated energies will vary based on the computational method.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. wolfram.com The ESP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface. wolfram.comchemrxiv.orgchemrxiv.org
Typically, regions of negative electrostatic potential (often colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential (usually colored blue) signify areas of low electron density, or electron-poor regions, which are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential.
For this compound, the ESP map would likely show negative potential around the carbonyl oxygen atom due to its lone pairs, making it a likely site for interaction with electrophiles. The hydrogen atoms of the methyl groups would likely exhibit a positive potential.
Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netzenodo.org These predictions are highly valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental results.
DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. Similarly, the vibrational frequencies and intensities of the normal modes of vibration can be calculated to generate a theoretical IR spectrum. Discrepancies between the calculated and experimental spectra can often be rationalized by considering factors such as solvent effects and intermolecular interactions, which may not be fully accounted for in the gas-phase calculations.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time.
Molecular Dynamics simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. mdpi.com These simulations provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the energy barriers between these conformations. nih.gov
For a relatively flexible molecule like this compound, MD simulations can explore the rotation around single bonds, such as the C-S and C-O bonds. This analysis can identify the most stable conformers and the pathways for interconversion between them. Understanding the dynamic behavior is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. The simulations can be performed in a vacuum or in the presence of a solvent to more accurately reflect experimental conditions.
Solvent Effects on Molecular Structure and Reactivity
The polarity of the solvent is expected to play a crucial role in the conformational preference and electronic distribution of the molecule. In polar solvents, it is anticipated that there would be a greater stabilization of polar resonance structures. For this compound, this would involve charge separation, with a partial positive charge on the sulfur atom and a partial negative charge on the carbonyl oxygen and the α-carbon. This charge separation would be less favored in nonpolar solvents.
The reactivity of this compound as a Michael acceptor is also likely to be modulated by the solvent. Polar protic solvents, capable of hydrogen bonding, could stabilize the transition state of a nucleophilic attack on the β-carbon, thereby accelerating the reaction rate. Conversely, aprotic solvents might favor different reaction pathways or rates depending on their dielectric constant and ability to solvate the reactants and transition states.
A hypothetical study could involve computational modeling using different solvent models, such as the Polarizable Continuum Model (PCM), to quantify these effects. Key parameters to investigate would include changes in bond lengths, bond angles, dihedral angles, and the frontier molecular orbital (HOMO-LUMO) gap in various solvents.
Table 1: Predicted Solvent Effects on Key Molecular Properties of this compound
| Molecular Property | Effect of Increasing Solvent Polarity | Theoretical Rationale |
| Dipole Moment | Increase | Stabilization of polar resonance structures. |
| C=C Bond Length | Slight Increase | Increased contribution of the zwitterionic resonance form. |
| C=O Bond Length | Slight Increase | Increased contribution of the zwitterionic resonance form. |
| C-S Bond Length | Slight Decrease | Increased double bond character in the polar resonance form. |
| HOMO-LUMO Gap | Decrease | Differential stabilization of HOMO and LUMO orbitals. |
| Reactivity (Michael Addition) | Potential Increase | Stabilization of the charged transition state. |
Docking and Ligand-Protein Interaction Studies (for Mechanistic Biological Activity)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of this compound, docking studies could elucidate its potential biological targets and the mechanism of action at a molecular level.
As an α,β-unsaturated ester, this compound is a potential Michael acceptor. This chemical feature suggests that it could covalently interact with nucleophilic residues, such as cysteine or lysine, in the active sites of enzymes. researchgate.net This type of interaction is a common mechanism for the irreversible inhibition of enzymes and is a key consideration in drug design. researchgate.netrsc.org
A typical molecular docking workflow for this compound would involve:
Target Identification: Identifying potential protein targets. Given its structural similarity to known antifungal compounds, enzymes involved in fungal metabolic pathways could be primary targets.
Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (from databases like the Protein Data Bank or through homology modeling) and generating a 3D conformer of this compound.
Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and affinity of the ligand within the protein's active site.
Analysis of Interactions: Examining the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential sites for covalent bond formation.
While no specific docking studies for this compound were found in the reviewed literature, studies on similar Michael acceptors have shown the utility of this approach in identifying and optimizing covalent inhibitors. rsc.org
Homology Modeling and Molecular Mechanics for Receptor-Ligand Systems
In cases where the experimental 3D structure of a potential biological target for this compound is unavailable, homology modeling can be employed. This technique builds a theoretical 3D model of a protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the "template").
The steps involved in homology modeling for a receptor-ligand system of this compound would be:
Template Selection: Identifying a protein with a known 3D structure and significant sequence similarity to the target protein.
Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.
Model Building: Generating the 3D coordinates for the target protein based on the aligned template structure.
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.
Once a reliable homology model of the target receptor is built, molecular mechanics calculations can be used to study the receptor-ligand system. These calculations can refine the docked poses of this compound and provide a more detailed understanding of the binding energetics and the conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A mechanistic QSAR model for analogs of this compound could provide valuable insights into the key structural features that govern its biological activity and guide the design of more potent compounds.
The development of a mechanistic QSAR model would involve the following steps:
Data Set Compilation: Assembling a dataset of structurally related compounds with their corresponding experimentally measured biological activities (e.g., antifungal activity).
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques.
For this compound and its analogs, a mechanistic QSAR study could focus on descriptors that are relevant to its role as a Michael acceptor. For instance, the LUMO energy could be a critical descriptor, as a lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. rsc.org Other important descriptors might include the partial charge on the β-carbon and steric parameters that describe the accessibility of the reaction center.
While no specific QSAR studies on this compound were identified, numerous studies have successfully applied this methodology to other classes of antifungal compounds, including those containing thioether moieties. frontiersin.orgnih.govdntb.gov.ua These studies have demonstrated the power of QSAR in elucidating structure-activity relationships and guiding the optimization of lead compounds.
Research Applications and Biological Insights Mechanistic
Role in Aroma Chemistry and Food Science Research
Table 1: Presence of Methyl 3-(methylthio)-(E)-2-propenoate in Agricultural Products
| Agricultural Product | Reference |
|---|
Molecular sensory science utilizes advanced analytical techniques to identify the specific chemical compounds responsible for the aroma and flavor of food. A primary tool in this field is Gas Chromatography-Olfactometry (GC-O), which separates volatile compounds and allows trained sensory panelists to detect and describe the odor of each component as it elutes from the gas chromatograph. aidic.itnih.govmdpi.com This method is crucial for distinguishing which of the hundreds of volatile compounds in a food product are "odor-active" and actually contribute to the perceived aroma. nih.gov
While the principles of perceptual interactions are well-established for various aroma compounds, specific research detailing the synergistic, masking, or additive effects of this compound with other volatile compounds in food matrices has not been extensively documented in the available literature. Understanding these interactions would provide a more complete picture of its precise role in creating the characteristic aroma of the products in which it is found.
Environmental Research Applications
Studies on Environmental Degradation Mechanisms (e.g., Photodegradation, Biodegradation)
The environmental fate of unsaturated esters like this compound is of interest due to their potential release from biogenic and anthropogenic sources. The primary atmospheric degradation mechanism for these compounds is initiated by reactions with hydroxyl (OH) radicals. While specific data on this compound is limited, studies on similar unsaturated esters, such as methyl crotonate and methyl-3,3-dimethyl acrylate (B77674), provide insights into the likely degradation pathways.
The reaction with OH radicals typically involves addition to the carbon-carbon double bond, forming an OH-adduct. The rate of these reactions can exhibit a negative dependence on temperature, which is a characteristic of addition reactions that proceed without a significant energy barrier. Photodegradation, or photolysis, is another potential environmental degradation pathway for organic compounds. However, in the absence of a photocatalyst, some compounds may not undergo significant degradation by photolysis alone. For instance, studies on 17α-methyltestosterone showed no degradation by photolysis without a catalyst, indicating that for some molecules, direct breakdown by sunlight is negligible.
Transformation Products and Pathways in Environmental Systems
When organic compounds are introduced into the environment, they can undergo various transformation processes, leading to the formation of transformation products (TPs). These processes include hydrolysis, photolysis, and microbial activity. The specific TPs formed depend on the structure of the parent compound and the environmental conditions, such as pH, temperature, and the presence of light and microorganisms.
For this compound, the atmospheric reaction with OH radicals is expected to lead to the formation of various oxygenated products. The initial OH-adduct can react further with atmospheric oxygen to form peroxy radicals, which can then participate in a cascade of reactions to yield stable products such as aldehydes, ketones, and organic nitrates. The sulfur-containing moiety of the molecule may also undergo oxidation. The identification of these transformation pathways and products is crucial for a complete understanding of the environmental impact of the parent compound, as TPs can sometimes be more harmful or persistent than the original substance.
Advanced Analytical Approaches in Research
Chromatographic Techniques for Complex Mixture Analysis
Chromatography is an indispensable tool in analytical chemistry, enabling the separation of components from a mixture. For a volatile sulfur compound such as Methyl 3-(methylthio)-(E)-2-propenoate, gas and liquid chromatography techniques are paramount.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.gov It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of analyzing this compound, a sample extract is first injected into the GC, where it is vaporized. The volatile components, including the target compound, are then carried by an inert gas through a long, thin capillary column.
Separation is achieved based on the compounds' different physical and chemical properties, such as boiling point and polarity, which dictate their interaction with the column's stationary phase. For instance, the NIST Chemistry WebBook reports a normal alkane retention index (I) of 1062 for this compound on a non-polar DB-1 capillary column, which helps in its identification based on its elution time relative to linear alkanes. nist.gov
As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization, causing them to fragment into characteristic patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule. The mass spectrum for the isomeric form, Methyl 3-(methylthio)-(Z)-2-propenoate, shows a prominent peak at m/z 101 and a molecular ion peak at m/z 132. nih.govnist.gov This fragmentation data is critical for confirming the identity of the compound unambiguously, even in a complex matrix. nist.gov GC-MS is a cornerstone for the qualitative and quantitative analysis of volatile compounds in diverse fields, from environmental monitoring to food chemistry. nih.govresearchgate.net
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that adds a sensory dimension to traditional GC analysis. It is specifically designed to identify compounds responsible for the aroma of a sample. In a GC-O system, the effluent from the GC column is split into two paths. One path leads to a standard detector like a mass spectrometer (MS) or a flame ionization detector (FID) for chemical identification and quantification, while the other path is directed to a sniffing port. A trained human assessor at the sniffing port describes the odor and its intensity as the separated compounds elute.
| Technique | Principle | Application in Research |
|---|---|---|
| Aroma Extract Dilution Analysis (AEDA) | Serial dilution of an aroma extract to determine the Flavor Dilution (FD) factor of individual odorants. nih.govmdpi.com | Identifies the most potent aroma-active compounds in a sample. |
| Gas Chromatography-Olfactometry-Mass Spectrometry (GC-MS/O) | Combines human sensory detection with mass spectrometry for simultaneous odor description and chemical identification. mdpi.com | Provides direct correlation between a specific odor and its chemical structure. |
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) represents a significant leap in analytical separation power. nih.gov This technique is ideal for the analysis of extremely complex mixtures containing hundreds or thousands of volatile compounds, such as those found in food aromas, bio-oils, or metabolic profiles. nih.govnih.govresearchgate.net
In a GC×GC system, two different GC columns are connected in series via a modulator. The first, longer column provides an initial separation based on one property (e.g., boiling point). The modulator then traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto a second, much shorter column that separates them based on a different property (e.g., polarity). nih.gov This two-tiered separation results in a vastly increased peak capacity and resolution compared to single-dimension GC. gcms.cz
When coupled with a TOFMS detector, which is capable of very high-speed data acquisition, the system can generate a complete mass spectrum for each narrow peak eluting from the second dimension. This is crucial for accurately identifying co-eluting compounds that would overlap in a standard GC-MS analysis. nih.gov For the analysis of this compound in a complex sample, GC×GC-TOFMS would provide superior separation from matrix interferences, leading to more confident identification and more accurate quantification. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and purification of compounds. While GC is suited for volatile compounds, HPLC is ideal for non-volatile, less stable, or higher molecular weight compounds. For a compound like this compound, HPLC is particularly valuable as a preparative technique to isolate it in pure form for further study. nih.gov
A common mode used for this purpose is reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com In this setup, compounds are separated based on their hydrophobicity. The separation can be scaled up from analytical to preparative columns to purify milligram or even gram quantities of the target compound. nih.govresearchgate.net The use of a suitable detector, such as a UV detector or an evaporative light-scattering detector (ELSD), allows for the monitoring of the separation and the collection of the fraction containing the purified this compound. nih.gov This purification is essential for obtaining standards for analytical calibration or for conducting biological activity assays.
| Parameter | Description | Example Application |
|---|---|---|
| Stationary Phase | A nonpolar material, typically C18-bonded silica (B1680970). nih.gov | Separation of methyl esters and other moderately polar compounds. |
| Mobile Phase | A polar solvent mixture, often a gradient of acetonitrile and water. sielc.comsielc.com | Elution of compounds based on their hydrophobicity. |
| Detection | Monitors column effluent. UV-Vis, Evaporative Light-Scattering Detector (ELSD), or Mass Spectrometry (MS) can be used. nih.gov | For fraction collection and purity assessment of the target compound. |
| Mode | Preparative chromatography for isolating larger quantities of a substance. nih.gov | Purification of this compound for use as an analytical standard. |
Sample Preparation and Enrichment Methodologies for Research
Before chromatographic analysis, a sample preparation step is often required to extract and concentrate the compounds of interest from the sample matrix. This step is critical for improving detection limits and reducing interference.
Headspace Solid-Phase Microextraction (HS-SPME) is a simple, solvent-free, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile compounds in solid, liquid, and gaseous samples. researchgate.netmdpi.com The method utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial. nih.gov
Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred directly to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time and temperature, sample volume, and the addition of salt to the matrix, all of which must be optimized to maximize recovery. mdpi.comresearchgate.net HS-SPME is highly effective for concentrating trace-level volatile compounds, making it an ideal enrichment technique for the analysis of this compound in complex matrices like food, environmental, or biological samples. nih.govmdpi.com
Solvent-Assisted Flavor Evaporation (SAFE)
Solvent-Assisted Flavor Evaporation (SAFE) is a highly regarded distillation technique for the gentle and efficient isolation of volatile and semi-volatile compounds from food and beverage extracts. acs.orgyoutube.com The method involves distillation under high-vacuum conditions, which allows for processing at low temperatures, typically not exceeding 50°C. researchgate.nettum.de This is crucial for preserving the integrity of thermally labile aroma compounds like this compound and preventing the creation of analytical artifacts. tum.de
The process begins with a solvent extract of the sample, which is then introduced into the SAFE apparatus. The high vacuum reduces the boiling points of the volatile components, allowing them to evaporate while non-volatile materials like lipids and sugars remain in the flask. researchgate.nettum.de This technique has become a standard approach in flavor research, particularly before analysis by gas chromatography–olfactometry (GC-O), due to its ability to yield a representative profile of the volatile fraction. researchgate.net Recent advancements have led to the development of automated SAFE (aSAFE) systems, which improve reproducibility and yield, especially for compounds with higher boiling points. researchgate.net
Vacuum Headspace and Distillation Methods
Vacuum distillation is a foundational technique for isolating key volatile compounds from fruit concentrates. acs.org Early research on pineapple flavor, for instance, utilized vacuum distillation to prepare concentrates from which major sulfur-containing compounds like methyl and ethyl β-methylthiopropionate were first identified. researchgate.net
Modern advancements include various headspace analysis techniques, which analyze the vapor phase above the sample. Headspace-Solid Phase Microextraction (HS-SPME) is a widely used, solvent-free method for analyzing fruit volatiles. nih.gov To enhance the extraction of less volatile compounds, vacuum-assisted headspace SPME (Vac-HS-SPME) can be employed. By reducing the pressure in the headspace vial, the mass transfer of analytes from the sample to the headspace is accelerated, leading to faster extraction kinetics and improved sensitivity for semi-volatile compounds.
Isotope Dilution Assays and Internal Standards
Accurate quantification of trace-level volatiles like this compound relies heavily on the use of internal standards to correct for variations during sample preparation and analysis. An internal standard is a compound with similar chemical properties to the analyte, added in a known quantity to all samples and standards. chromatographyonline.com For example, in the analysis of pineapple volatiles via SPME, 4-methyl-2-pentanone (B128772) has been used as an internal standard. In the analysis of sulfur compounds in beer, ethyl methyl sulfide (B99878) served this purpose. shimadzu.com
The gold standard for quantification in mass spectrometry-based methods is the stable isotope dilution assay (SIDA). chromatographyonline.com This technique uses a stable isotope-labeled version of the analyte of interest (e.g., containing deuterium, ¹³C, or ³⁴S) as the internal standard. chromatographyonline.combohrium.com Because the stable isotope-labeled internal standard (SIL-IS) has virtually identical physicochemical properties to the native analyte, it experiences the same losses and discrimination throughout the entire analytical process, from extraction to detection. chromatographyonline.com This allows for highly accurate and precise quantification. While specific applications of a SIL-IS for this compound are not widely documented, the principle is broadly applied in flavor chemistry for accurate quantification of key aroma compounds. nih.gov
Specialized Detection and Quantification for Sulfur Compounds
Due to their unique chemical properties and often low sensory thresholds, specific and highly sensitive detectors are required for the analysis of volatile sulfur compounds.
Flame Photometric Detection (FPD)
The Flame Photometric Detector (FPD) is a gas chromatography detector that is highly selective for sulfur- and phosphorus-containing compounds. When compounds eluting from the GC column are burned in a hydrogen-rich flame, sulfur species emit light at specific wavelengths (primarily around 394 nm). A photomultiplier tube measures this light emission, generating a signal. The FPD is known for its high sensitivity, capable of detecting sulfur compounds down to the picogram range, with detection limits reported around 200 parts-per-billion (ppb). While its response to sulfur is non-linear (approximately quadratic), it provides excellent selectivity over hydrocarbons, making it a robust tool for analyzing trace sulfur compounds in complex samples.
Chemiluminescence Detection for Sulfur Species
Gas chromatography coupled with a Sulfur Chemiluminescence Detector (GC-SCD) is a state-of-the-art technique for the specific and sensitive measurement of volatile sulfur compounds. acs.orgtugraz.at This method provides an equimolar response, meaning the detector's signal is directly proportional to the number of sulfur atoms entering it, regardless of the compound's structure. gcms.cz This simplifies quantification, as a single sulfur compound can be used as a standard for many others. gcms.cz
The principle involves the high-temperature oxidation of sulfur compounds to sulfur monoxide (SO), followed by a chemiluminescent reaction with ozone (O₃). This reaction produces excited sulfur dioxide (SO₂*), which emits light as it returns to its ground state. This light is detected by a photomultiplier tube. unsw.edu.au The technique is highly selective and sensitive, with limits of quantitation often below 1 µg/L, which is typically below the sensory threshold for many potent sulfur odorants. acs.orgnih.gov GC-SCD has been successfully applied to the analysis of volatile sulfur compounds in complex beverages like wine and beer, demonstrating its accuracy and robustness without the risk of artifact formation during analysis. shimadzu.comacs.orgnih.gov
Future Research Directions and Perspectives
Exploration of New Synthetic Pathways for Derivatives
The core structure of Methyl 3-(methylthio)-(E)-2-propenoate offers a versatile scaffold for chemical modification. Future research will likely focus on developing novel synthetic routes to a wide array of its derivatives. The synthesis of related acrylate (B77674) compounds has been achieved using methods like microwave irradiation, which can produce high yields under mild, environmentally friendly conditions. researchgate.net This suggests a promising avenue for creating libraries of novel compounds.
Key areas for exploration include:
Modification of the Ester Group: Replacing the methyl group with larger alkyl or aryl substituents to modulate lipophilicity and steric properties. The ethyl analog, Ethyl 3-(methylthio)-(E)-2-propenoate, is a known compound, and exploring a wider range of esters could yield derivatives with fine-tuned physical and chemical properties. thegoodscentscompany.comchemeo.com
Alteration of the Methylthio Group: Substituting the S-methyl group with other alkyl, aryl, or functionalized moieties to influence electronic properties and potential biological interactions.
Reactions at the Double Bond: Exploring addition reactions to introduce new functional groups, potentially leading to compounds with entirely different chemical characteristics and applications.
| Proposed Derivative Series | Modification Strategy | Potential Research Goal |
| Alkyl Propenoates | Transesterification or synthesis from different alkyl acrylates. | Investigate impact of chain length on physical properties and biological activity. |
| Aryl Propenoates | Esterification with various phenolic compounds. | Explore derivatives with enhanced electronic or optical properties. |
| S-Substituted Analogs | Reaction of a suitable precursor with various thiols. | Modulate the electronic nature of the sulfur atom and study its effect on reactivity. |
| Dihydro-derivatives | Selective hydrogenation of the carbon-carbon double bond. | Create saturated analogs to compare biological activity and stability. |
Deeper Mechanistic Understanding of Biological Activities
While some related cyanoacrylate compounds are known to act as potent inhibitors of photosynthetic electron transport in photosystem II (PS II), the specific biological mechanisms of this compound are not well-defined. researchgate.net Given its presence in natural products like pineapple, understanding its biosynthetic pathway and its role within the plant is a significant area for future study. thegoodscentscompany.com
Prospective research should aim to:
Elucidate the enzymatic pathways responsible for its formation in plants.
Investigate its interactions with olfactory and gustatory receptors to understand the basis of its flavor profile.
Screen for a broader range of biological activities, such as antimicrobial, antifungal, or enzyme inhibition properties, inspired by the activities of structurally similar compounds. researchgate.net
Advanced Computational Modeling and Prediction
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating discovery. While basic properties for this compound and its (Z)-isomer have been calculated, there is vast potential for more sophisticated modeling. chemeo.comnih.gov
Future computational studies could include:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to accurately model the electronic structure, reactivity, and spectral properties of the molecule and its proposed derivatives.
Molecular Docking: Simulating the interaction of these compounds with specific biological targets, such as enzymes or receptors, to predict binding affinity and guide the design of new bioactive molecules.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of derivatives with their observed biological activity, enabling the prediction of potency for untested compounds.
| Computational Method | Application for this compound | Predicted Outcome / Goal |
| Density Functional Theory (DFT) | Calculation of orbital energies, reaction pathways, and vibrational spectra. | Deeper understanding of chemical reactivity and validation of experimental spectral data. |
| Molecular Dynamics (MD) | Simulation of the compound's behavior in different solvent environments or within a biological membrane. | Insight into conformational flexibility, stability, and transport properties. |
| Molecular Docking | Docking against known olfactory receptors or enzymes like those in the PS II complex. | Identification of potential biological targets and key binding interactions. |
| QSAR | Analysis of a library of synthesized derivatives and their measured activities. | A predictive model to design new derivatives with enhanced biological activity. |
Applications in Materials Science and Green Chemistry
The unique structure of this compound, featuring a polymerizable acrylate group and a sulfur atom, makes it an interesting candidate for materials science applications. Companies that manufacture similar sulfur-containing aroma chemicals also serve the material sciences sector. thegoodscentscompany.com Research could explore its use as a monomer or co-monomer in the synthesis of specialty polymers with tailored refractive indices, thermal properties, or surface characteristics.
From a green chemistry perspective, future work should focus on sustainable practices for the synthesis and application of this compound. The twelve principles of Green Chemistry provide a framework for this research. mlsu.ac.in Key goals include:
Developing synthetic routes that maximize atom economy and minimize waste.
Utilizing renewable starting materials and environmentally benign solvents.
Employing energy-efficient reaction conditions, such as microwave-assisted synthesis or catalysis, to reduce the environmental footprint. researchgate.netgreenchemistry.school
Interdisciplinary Research Collaborations
Realizing the full potential of this compound will require a collaborative, interdisciplinary approach. The complexity of moving from fundamental chemistry to real-world applications necessitates partnerships between various scientific fields.
Future progress will be driven by collaborations among:
Synthetic Organic Chemists to create new derivatives.
Computational Chemists to model and predict properties.
Biochemists and Molecular Biologists to investigate mechanisms of action.
Food Scientists to explore its applications and sensory properties in the flavor industry.
Materials Scientists and Polymer Chemists to develop novel materials.
Chemical Engineers to scale up green synthetic processes.
Such collaborations will be essential for translating fundamental knowledge into innovative technologies and products, ensuring that the study of this compound contributes to diverse fields of science and technology.
Q & A
Q. What statistical approaches are recommended for reconciling discrepancies in VOC quantification across analytical platforms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
